molecular formula C24H28N2O5 B7707068 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B7707068
M. Wt: 424.5 g/mol
InChI Key: XVPBCIVCRIJCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a butyl group, and a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Attachment of the Butyl Group: The quinoline intermediate is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the butylated quinoline intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Thiolated or aminated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. The quinoline moiety is known for its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, derivatives of this compound are explored for their anticancer properties. The presence of the quinoline structure is associated with DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also studied for its potential use in the production of organic electronic materials.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.

    Anticancer Activity: It intercalates into DNA, inhibiting the action of topoisomerase enzymes and inducing apoptosis in cancer cells.

    Catalytic Activity: As a ligand, it forms complexes with metal ions that can catalyze various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide
  • N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
  • N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which enhances its solubility and bioavailability

Properties

IUPAC Name

N-butyl-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-6-11-26(15-18-12-16-9-7-8-10-19(16)25-23(18)27)24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPBCIVCRIJCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.